molecular formula C17H14ClNOS B1393873 2-(5-Ethyl-2-thienyl)-6-methylquinoline-4-carbonyl chloride CAS No. 1160253-35-9

2-(5-Ethyl-2-thienyl)-6-methylquinoline-4-carbonyl chloride

Cat. No. B1393873
M. Wt: 315.8 g/mol
InChI Key: SAZUDDBYRGFYIB-UHFFFAOYSA-N
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Description

“2-(5-Ethyl-2-thienyl)-6-methylquinoline-4-carbonyl chloride” is a chemical compound with the molecular formula C17H14ClNOS and a molecular weight of 315.82 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “2-(5-Ethyl-2-thienyl)-6-methylquinoline-4-carbonyl chloride” consists of 17 carbon atoms, 14 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, 1 sulfur atom, and 1 chlorine atom .

Scientific Research Applications

  • Fluorescence Derivatization Reagent : A compound closely related to 2-(5-Ethyl-2-thienyl)-6-methylquinoline-4-carbonyl chloride, 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, was found to be a highly sensitive fluorescence derivatization reagent for both primary and secondary alcohols in high-performance liquid chromatography. This reagent was effective in producing corresponding fluorescent esters of alcohols and phenols, indicating potential use in analytical chemistry for sensitive detection and analysis (Yoshida, Moriyama, & Taniguchi, 1992).

  • Synthesis of Novel Derivatives : Research focusing on the reactions of thionyl chloride with C-methyl heterocycles, including 2-methylquinolines, led to the formation of dichloro(2-quinolyl)methanesulphenyl chlorides and subsequent transformation into thioamides and other derivatives. Such reactions open up possibilities for synthesizing novel organic compounds with potential applications in medicinal chemistry and material science (Al-Shaar, Gilmour, Lythgoe, Mcclenaghan, & Ramsden, 1988).

  • Development of Pyridine and Fused Pyridine Derivatives : The synthesis of a new series of pyridine and fused pyridine derivatives, including various 6-substituted-4-methyl-2-phenyl-5-pyridine carbonitriles, was explored. This demonstrates the compound's utility in the synthesis of complex organic molecules, which might have applications in drug design and development (Al-Issa, 2012).

  • Organic Synthesis and Reactivity Studies : The compound's close relative, 4-hydroxy-2-methylquinoline-3-propionyl chlorides, was used to synthesize various derivatives, showcasing the versatility of quinoline derivatives in organic synthesis. These findings have implications for creating new compounds with potential applications in pharmaceuticals and materials science (Avetisyan, Aleksanyan, & Pivazyan, 2003).

  • Biodegradation Studies : Studies on the biodegradation of 2-methylquinoline by activated sludge under aerobic and denitrifying conditions revealed the formation of specific metabolites, highlighting the environmental aspects of quinoline derivatives and their potential impact on wastewater treatment and environmental remediation processes (Wang, Li, & Yang, 2010).

Future Directions

As “2-(5-Ethyl-2-thienyl)-6-methylquinoline-4-carbonyl chloride” is used for proteomics research , future directions could involve further exploration of its potential applications in this field.

properties

IUPAC Name

2-(5-ethylthiophen-2-yl)-6-methylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNOS/c1-3-11-5-7-16(21-11)15-9-13(17(18)20)12-8-10(2)4-6-14(12)19-15/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAZUDDBYRGFYIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401189403
Record name 2-(5-Ethyl-2-thienyl)-6-methyl-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401189403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Ethyl-2-thienyl)-6-methylquinoline-4-carbonyl chloride

CAS RN

1160253-35-9
Record name 2-(5-Ethyl-2-thienyl)-6-methyl-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160253-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(5-Ethyl-2-thienyl)-6-methyl-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401189403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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